N1,N2-DIPROPYLBENZENE-1,2-DICARBOXAMIDE

Description

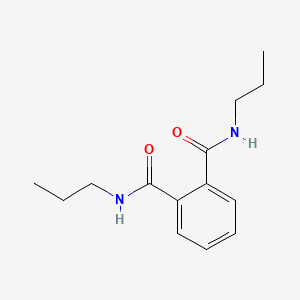

N1,N2-Dipropylbenzene-1,2-dicarboxamide is a dicarboxamide derivative featuring a benzene ring core substituted with two carboxamide groups at the 1,2-positions, each bearing a propyl alkyl chain on the nitrogen atoms.

Properties

IUPAC Name |

1-N,2-N-dipropylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-3-9-15-13(17)11-7-5-6-8-12(11)14(18)16-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXHUJPWXFFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1C(=O)NCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-dipropylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Activation of Benzene-1,2-dicarboxylic Acid: The carboxylic acid groups are activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amidation Reaction: Propylamine is added to the activated benzene-1,2-dicarboxylic acid to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1,N2-dipropylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide groups to amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst like FeCl3.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Primary or secondary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

N1,N2-dipropylbenzene-1,2-dicarboxamide has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N2-dipropylbenzene-1,2-dicarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their function and stability. The exact pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

- Bulkier alkyl groups (e.g., sec-butyl, tert-butyl) correlate with higher melting points (~234–236°C) compared to benzyl (226–230°C) or methyl (185°C) derivatives, likely due to enhanced van der Waals interactions .

- Azo derivatives (e.g., tetramethyldiazene) exhibit lower melting points (~161–163°C), attributed to reduced symmetry and weaker intermolecular forces .

Spectral Characteristics :

- IR Spectroscopy : All compounds show strong amide C=O stretches (~1650–1700 cm⁻¹). Azo derivatives additionally display N=N stretches (~1400 cm⁻¹) .

- NMR Spectroscopy : Alkyl substituents (e.g., propyl, sec-butyl) produce distinct splitting patterns (e.g., triplets for CH₂ groups), while benzyl groups introduce aromatic proton signals (~7.3 ppm) .

Comparative Analysis of Functional Groups

- Alkyl vs. Aryl Substituents: Alkyl-substituted derivatives (e.g., methyl, propyl) generally exhibit higher solubility in non-polar solvents compared to aryl-substituted analogs (e.g., benzyl, fluorophenyl) due to reduced π-π interactions . Aryl groups enhance UV absorbance, making benzyl or fluorophenyl derivatives more suitable for photophysical studies .

- Cyclic vs.

Q & A

Q. What are the optimal synthetic routes for N1,N2-Dipropylbenzene-1,2-dicarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves two steps: (1) preparing the diamine precursor (N1,N2-dipropylbenzene-1,2-diamine) via alkylation of o-phenylenediamine with 1-bromopropane in ethanol/pyridine, and (2) reacting the diamine with a dicarboxylic acid derivative (e.g., dicarboxylic chloride) to form the dicarboxamide. Microwave-assisted methods can enhance reaction efficiency and yield compared to conventional heating, as demonstrated in analogous metal-complex syntheses . Optimization of solvent choice (e.g., ethanol vs. DMF), stoichiometry, and reaction time is critical. For example, microwave irradiation reduces side reactions and improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Elemental Analysis : Validates stoichiometry and purity (e.g., C, H, N content) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm propyl group attachment and carboxamide bond formation. Distinct signals for aromatic protons (6.8–7.5 ppm) and propyl CH₂/CH₃ groups (0.8–1.6 ppm) are diagnostic .

- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm the carboxamide structure .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Scaling up requires strict control of reaction exothermicity and purification steps. Recrystallization from ethanol or acetonitrile is effective for removing unreacted diamine or acid chloride byproducts. Column chromatography may be needed for polar impurities. Purity >95% is achievable, as shown in analogous hydrazine-dicarboxamide syntheses .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations model charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, molecular modeling of Co(II)/Ni(II) complexes revealed ligand-to-metal charge transfer (LMCT) transitions, explaining their semiconducting behavior . Similar approaches can predict how substituents (e.g., electron-withdrawing groups) alter the compound’s reactivity or binding affinity.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from differences in assay conditions (e.g., microbial strains, solvent systems). To address this:

- Standardize protocols (e.g., disk diffusion method for antimicrobial activity) .

- Compare minimum inhibitory concentrations (MICs) under controlled pH and temperature.

- Validate results using multiple assays (e.g., DPPH for antioxidant activity vs. ABTS) .

- Consider chelation effects; metal complexes often show enhanced activity compared to free ligands .

Q. How can derivatives of this compound be designed to improve pharmacological properties?

Structure-activity relationship (SAR) studies guide modifications:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhances electrophilicity, potentially improving enzyme inhibition .

- Metal Coordination : Chelating transition metals (Co, Ni) amplifies antimicrobial and antioxidant activities, as shown in analogous complexes .

- Bioisosteric Replacement : Replacing propyl groups with cyclopropyl or benzyl moieties alters lipophilicity and bioavailability .

Q. How do substituents on the benzene ring affect the compound’s reactivity and stability?

Substituents influence electronic and steric properties:

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the amide nitrogen, enhancing nucleophilic reactivity .

- Halogens (e.g., -Cl) : Improve thermal stability and resistance to hydrolysis, as seen in chlorinated dicarboxamides .

- Steric Hindrance : Bulky groups (e.g., -C(CH₃)₃) reduce reaction rates but improve selectivity in coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.